(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide dihydrochloride
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Overview
Description
(1R,4R)-2-Thia-5-azabicyclo[221]heptane 2,2-dioxide dihydrochloride is a bicyclic compound featuring a sulfur and nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide dihydrochloride typically involves the following steps:
Formation of the Bicyclic Structure: The initial step involves the cyclization of appropriate precursors to form the bicyclic core. This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of Sulfur and Nitrogen Atoms: The incorporation of sulfur and nitrogen atoms into the bicyclic structure is achieved through nucleophilic substitution or addition reactions.
Oxidation to Form the Dioxide: The sulfur atom is oxidized to form the dioxide, typically using oxidizing agents such as hydrogen peroxide or peracids.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the compound into its dihydrochloride salt form, usually by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially altering the oxidation state of the sulfur atom.
Reduction: Reduction reactions can target the sulfur dioxide group, potentially converting it back to a sulfide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hal
Properties
Molecular Formula |
C5H11Cl2NO2S |
---|---|
Molecular Weight |
220.12 g/mol |
IUPAC Name |
(1R,4R)-2λ6-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide;dihydrochloride |
InChI |
InChI=1S/C5H9NO2S.2ClH/c7-9(8)3-4-1-5(9)2-6-4;;/h4-6H,1-3H2;2*1H/t4-,5-;;/m1../s1 |
InChI Key |
VRCFCWBKMOQNNB-ALUAXPQUSA-N |
Isomeric SMILES |
C1[C@@H]2CN[C@H]1CS2(=O)=O.Cl.Cl |
Canonical SMILES |
C1C2CNC1CS2(=O)=O.Cl.Cl |
Origin of Product |
United States |
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